molecular formula C5H4ClFN2O B8471839 (2-Chloro-5-fluoro-pyrimidin-4-yl)methanol

(2-Chloro-5-fluoro-pyrimidin-4-yl)methanol

Cat. No. B8471839
M. Wt: 162.55 g/mol
InChI Key: VZHFDDYMBJKFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-5-fluoro-pyrimidin-4-yl)methanol is a useful research compound. Its molecular formula is C5H4ClFN2O and its molecular weight is 162.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-5-fluoro-pyrimidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-5-fluoro-pyrimidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C5H4ClFN2O

Molecular Weight

162.55 g/mol

IUPAC Name

(2-chloro-5-fluoropyrimidin-4-yl)methanol

InChI

InChI=1S/C5H4ClFN2O/c6-5-8-1-3(7)4(2-10)9-5/h1,10H,2H2

InChI Key

VZHFDDYMBJKFDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-chloropyrimidine (500 μL, 5.24 mmol) in methanol (50 mL) is added benzoyl peroxide (1.5 g, 6.0 mmol) and trifluoroacetic acid (450 μL, 5.95 mmol). The resulting colorless clear solution is degassed by bubbling nitrogen through for 5 minutes and it is then heated at 65° C. for 18.5 hours. The solution is then cooled and concentrated. The resulting residue is diluted with chloroform (50 mL) and washed with saturated aqueous sodium bicarbonate solution (50 mL) and the layers are separated. The aqueous layer is re-extracted with chloroform (50 mL). The combined organic layers are dried over magnesium sulfate, filtered and concentrated to dryness under reduced vacuum. The residue is purified by flash silica gel column chromatography, eluting with gradient of ethyl acetate/dichloromethane (0% to 30%) to give the title compound (210 mg, 25%). 1H-NMR (CDCl3): δ (ppm) 8.42 (s, 1H), 4.85 (s, 2H), 3.57 (br, 1H).
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
450 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
25%

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